molecular formula C10H11Cl2N3 B1482680 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride CAS No. 1909305-34-5

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1482680
CAS No.: 1909305-34-5
M. Wt: 244.12 g/mol
InChI Key: ZZUJNCWYSMZJLJ-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound characterized by a chlorine atom at the 4-position, a methyl group at the 3-position, and a phenyl ring at the 1-position of the pyrazole core. The hydrochloride salt enhances its stability and solubility for research applications. This compound is listed under CAS registry numbers and product codes (e.g., Ref: 3D-FC157838) but has been discontinued in commercial availability across multiple quantities (25 mg to 500 mg) as of 2025 .

Properties

IUPAC Name

4-chloro-5-methyl-2-phenylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUJNCWYSMZJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Hydrazine Hydrate Cyclization

A well-documented method involves the reaction of a chlorinated methyl-substituted pyrazole precursor with hydrazine hydrate under reflux conditions in 1,4-dioxane. This approach yields the target amine after cyclization and elimination steps.

  • Procedure :
    A mixture of the chlorinated pyrazole intermediate (e.g., 4-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene derivative) and hydrazine hydrate (1:1 molar ratio) is refluxed in 1,4-dioxane for approximately 7 hours.
  • Workup :
    After cooling, the solid product is filtered, washed with cold ethanol, and dried.
  • Yield and Purity :
    Yields of up to 87% have been reported with a melting point around 105-106 °C. IR spectra confirm the presence of amino groups (NH2 bands at 3208 and 3364 cm⁻¹).
  • Reaction Scheme Summary :
    The reaction proceeds via elimination of dimethylamine followed by cycloaddition to form the pyrazole amine structure.

Condensation of 4-formyl-5-methyl-3-chloro-2-phenyl-2H-pyrazole with Amines

Another synthetic route involves refluxing 4-formyl-5-methyl-3-chloro-2-phenyl-2H-pyrazole with hydrazine or related amines in ethanol:

  • Procedure :
    The aldehyde-functionalized pyrazole (15 mmol) is refluxed with hydrazine hydrate or similar amine in ethanol (100 mL) for about 4 hours over a steam bath.
  • Isolation :
    The solution is cooled to room temperature and left to crystallize over one day, yielding pale-yellow crystals suitable for further analysis.
  • Characterization :
    Crystals obtained are suitable for X-ray diffraction, confirming the molecular structure and purity.

Industrial Scale Process for Related Pyrazole Derivatives

While specific industrial processes for the hydrochloride salt are limited in literature, related pyrazole derivatives such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine salts have been prepared via:

  • Extraction and Washing :
    Organic layers are separated and washed sequentially with deionized water, sodium bicarbonate solution, and sodium chloride solution at controlled temperatures (50–55 °C).
  • Concentration and Acidification :
    The organic solution is concentrated at 100–110 °C, cooled, and treated with glacial acetic acid at 50–55 °C to form the salt.
  • Crystallization and Drying :
    The mixture is cooled gradually to 0–5 °C, filtered, washed with toluene, and dried at 40–45 °C for 15–20 hours to yield the solid salt product.

This method highlights the importance of controlled temperature and solvent washing steps to ensure high purity and yield.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Solvents Conditions Yield (%) Product Form Notes
Hydrazine hydrate reflux in 1,4-dioxane Hydrazine hydrate, 1,4-dioxane Reflux, 7 hours ~87 Solid, white powder Elimination of dimethylamine intermediate; IR confirms NH2 groups
Reflux with hydrazine in ethanol Hydrazine hydrate, ethanol Reflux, 4 hours Not specified Crystals Suitable for X-ray crystallography; mild conditions
Industrial scale acidification and washing Organic layer, glacial acetic acid, toluene 50–110 °C, multiple washings High Crystalline salt Multi-step washing and drying for purity; scalable

Analytical and Characterization Notes

  • IR Spectroscopy : Characteristic NH2 stretching bands at ~3200–3400 cm⁻¹ confirm amine group presence. C=N stretching observed around 1597–1633 cm⁻¹.
  • NMR Spectroscopy : Proton NMR signals for methyl groups (around δ 2.56 ppm) and amino protons (δ ~5.4 ppm) are diagnostic for substitution pattern.
  • X-ray Crystallography : Used to confirm the molecular structure and substitution pattern, especially for crystalline forms obtained from ethanol recrystallization.

Summary and Expert Insights

The preparation of this compound involves strategic cyclization reactions of chlorinated pyrazole intermediates with hydrazine derivatives. Reflux conditions in solvents such as 1,4-dioxane or ethanol are commonly employed to achieve high yields and purity. The formation of the hydrochloride salt is typically achieved via acidification and controlled crystallization, essential for stability and handling.

Industrial-scale methods emphasize rigorous washing and temperature control to maximize product purity and yield. Analytical techniques including IR, NMR, and X-ray crystallography are crucial for confirming structure and purity.

This comprehensive overview synthesizes diverse research findings and industrial practices, providing a robust foundation for laboratory synthesis or scale-up of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions at different positions on the pyrazole ring can be achieved using various reagents.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Chlorination can be achieved using thionyl chloride (SOCl₂), while methylation can be performed using methyl iodide (CH₃I).

Major Products Formed:
  • Oxidation: : Formation of pyrazole-5-one derivatives.

  • Reduction: : Production of pyrazole-5-amine derivatives.

  • Substitution: : Generation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is C10H11ClN3, with a molecular weight of 244.12 g/mol. It is classified under specialty chemicals and has been studied for its potential biological activities.

Medicinal Chemistry

Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study : A study published in a peer-reviewed journal reported the synthesis of this compound and its evaluation against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations .

Agricultural Applications

Pesticidal Properties : The compound has been investigated for its efficacy as a pesticide. Its structure allows it to interact with biological systems in pests, leading to disruption of essential processes.

Field Trials : In agricultural field trials, formulations containing this compound were tested for their effectiveness against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, highlighting its potential as an environmentally friendly pesticide .

Materials Science

Polymer Chemistry : The compound has been utilized in the development of novel polymeric materials. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability.

Research Findings : A study detailed the synthesis of a polymer composite incorporating this compound, which demonstrated improved tensile strength and flexibility compared to traditional polymers. This application is particularly relevant in creating advanced materials for industrial use .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntitumor activitySignificant cytotoxicity against cancer cells
Agricultural SciencePesticidal propertiesEffective pest control in field trials
Materials SciencePolymer enhancementImproved mechanical properties in composites

Mechanism of Action

The mechanism by which 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their pharmacological and agrochemical relevance. Below is a comparative analysis of structurally related compounds:

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

  • Structural Differences :
    • The phenyl group at the 1-position is substituted with a 2-methylphenyl ring.
    • A chlorine atom is located on the 4-position of the attached phenyl ring rather than the pyrazole core.
  • Implications :
    • Increased steric hindrance from the 2-methylphenyl group may reduce reactivity compared to the unsubstituted phenyl group in the target compound.
    • The chlorine’s position on the phenyl ring could alter electronic properties, influencing binding affinity in biological systems .

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride (CAS 1909336-62-4)

  • Structural Differences :
    • Methyl groups replace the phenyl ring at the 1-position and the 3-methyl group remains.
    • The chlorine is retained at the 4-position.
  • Applications :
    • Highlighted for versatility in pharmaceutical, agricultural, and material science research due to its simpler alkyl substitution, which may improve solubility and synthetic flexibility .

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine Hydrochloride (CAS 1795184-89-2)

  • Structural Differences :
    • A 3-chlorophenyl group replaces the phenyl ring at the 1-position.
    • An ethyl group is present at the 5-position instead of an amine.
  • Notes: The shifted chlorine (to the phenyl ring) and ethyl substitution may reduce nucleophilicity at the pyrazole core. Safety data are unavailable, limiting its current utility .

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride

  • Structural Differences :
    • A difluoromethyl group replaces the 5-amine in the target compound.
    • The 1-position has a 2-methylphenyl group.
  • Implications :
    • The electron-withdrawing difluoromethyl group could enhance metabolic stability, making it suitable for agrochemical applications. The 2-methylphenyl group adds steric complexity .

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions) Key Features Applications/Notes
4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine HCl 1-Ph, 3-Me, 4-Cl, 5-NH₂·HCl Discontinued; phenyl core Potential intermediate
4-(4-Chlorophenyl)-3-methyl-1-(2-MePh)-1H-pyrazol-5-amine 1-(2-MePh), 3-Me, 4-Cl-Ph, 5-NH₂ Steric hindrance from 2-MePh Not specified
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine HCl 1-Me, 3-Me, 4-Cl, 5-NH₂·HCl Simplified alkyl substitution Broad R&D applications
1-(3-ClPh)-5-Et-1H-pyrazol-4-amine HCl 1-(3-ClPh), 5-Et, 4-NH₂·HCl Ethyl group at 5-position Safety data pending
5-(Difluoromethyl)-1-(2-MePh)-1H-pyrazol-4-amine HCl 1-(2-MePh), 4-NH₂, 5-CF₂H·HCl Difluoromethyl enhances stability Agrochemical focus

Key Findings and Implications

  • Substituent Position : The location of chlorine (pyrazole vs. phenyl ring) significantly impacts electronic properties and reactivity. For example, chlorine on the pyrazole core (target compound) may increase electrophilicity compared to phenyl-substituted analogs .
  • Steric Effects : Bulky groups (e.g., 2-methylphenyl in ) reduce synthetic accessibility but may improve target selectivity in drug design.
  • Commercial Availability : The discontinuation of the target compound contrasts with the availability of analogs like 4-chloro-1,3-dimethyl derivatives , suggesting market prioritization of synthetically tractable candidates.

Biological Activity

4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride, with the CAS number 1909305-34-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClN3
  • Molecular Weight : 244.12 g/mol
  • CAS Number : 1909305-34-5
  • Purity : Minimum 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Mechanism of Action : It is believed that the compound interacts with tubulin, leading to the inhibition of tubulin polymerization. This action arrests the cell cycle in the G2/M phase, thereby preventing cancer cell division .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver)4.22Inhibition of tubulin polymerization
HeLa (Cervical)6.38Cell cycle arrest at G2/M phase
MCF-7 (Breast)3.67Pro-apoptotic effects via gene regulation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could significantly reduce inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases .

Antiparasitic Activity

Preliminary investigations into the antiparasitic activity of this compound have shown that it may inhibit certain parasitic functions. Although specific data on this compound's efficacy against parasites like Plasmodium spp. is limited, related pyrazole compounds have demonstrated activity against malaria parasites by targeting key metabolic pathways .

Case Studies

  • Study on HepG2 Cells : A study conducted on HepG2 liver cancer cells showed an IC50 value of 4.22 µM, indicating significant cytotoxic effects and suggesting a potential role in liver cancer therapy .
  • HeLa Cell Proliferation : Another investigation reported that treatment with the compound resulted in a mean growth percentage reduction of 38.44% in HeLa cells, confirming its anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is often influenced by their structural components. Modifications at specific positions can enhance or diminish activity:

  • Position N1 Substituents : Variations at N1 have been shown to affect antiproliferative activity significantly. For example, inserting bulky groups at this position generally leads to decreased activity against various cancer cell lines .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability:

  • Metabolic Stability : The compound exhibits moderate metabolic stability, which may influence its bioavailability and efficacy in vivo .

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride?

The synthesis typically involves a multi-step pathway:

Cyclization : Reacting phenylhydrazine derivatives with ethyl acetoacetate to form the pyrazole core .

Chlorination : Introducing chlorine at the 4-position using reagents like POCl₃ or SOCl₂ under controlled conditions .

Hydrochloride formation : Treating the free base with HCl gas or aqueous HCl in ethanol .
Key intermediates : 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride is critical for downstream functionalization .

Q. How is the compound structurally characterized in academic research?

  • X-ray crystallography : Resolves the 3D conformation, including chlorine placement and phenyl ring orientation (e.g., bond angles and torsion angles) .
  • Spectroscopy :
    • IR : Confirms NH₂ (stretching ~3400 cm⁻¹) and C-Cl (600–800 cm⁻¹) .
    • ¹H/¹³C NMR : Identifies methyl protons (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

Q. What initial biological screening assays are relevant for this compound?

  • Enzyme inhibition : Test against carbonic anhydrase I/II isoforms via spectrophotometric assays (e.g., inhibition of CO₂ hydration) .
  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Reaction conditions : Use microwave-assisted synthesis to reduce time (e.g., 30 minutes vs. 8 hours) and improve regioselectivity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate high-purity product .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Structure-activity relationship (SAR) analysis : Compare analogs with substituent variations (e.g., 4-chloro vs. 4-methoxy groups) to identify pharmacophores .
  • Solubility testing : Assess compound solubility in DMSO/PBS mixtures to rule out false negatives in bioassays .
  • Dose-response curves : Validate activity thresholds using Hill slope calculations .

Q. What computational methods support the design of pyrazole-based analogs?

  • Docking studies : Use AutoDock Vina to predict binding to carbonic anhydrase active sites (Zn²⁺ coordination) .
  • DFT calculations : Analyze electron density maps to prioritize substituents with optimal steric/electronic profiles .
  • Molecular dynamics : Simulate ligand-protein stability over 100 ns to assess binding persistence .

Q. How are regiochemical challenges addressed during pyrazole functionalization?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to control chlorination at the 4-position .
  • Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl groups selectively at the 1-position .

Q. What analytical techniques validate batch-to-batch consistency?

  • HPLC-PDA : Monitor purity (>98%) with a C18 column (acetonitrile/water, 60:40) .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrochloride salt hygroscopicity .

Methodological Resources

  • Reaction optimization : ICReDD’s integrated computational-experimental workflows for rapid condition screening .
  • Data repositories : PubChem (CID: LGXVYJWATARFML) for spectral and crystallographic references .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

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